molecular formula C16H21N3O4 B4602397 1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4602397
M. Wt: 319.36 g/mol
InChI Key: GJOPGENRDFNDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an acetylamino group, a methoxyethyl group, and a pyrrolidine ring, makes it a subject of interest for scientific research.

Preparation Methods

The synthesis of 1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylacetic acid, 2-methoxyethylamine, and pyrrolidine-3-carboxylic acid.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the acetylamino and methoxyethyl groups, using reagents such as halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds to highlight its uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-acetamidophenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-11(20)18-13-3-5-14(6-4-13)19-10-12(9-15(19)21)16(22)17-7-8-23-2/h3-6,12H,7-10H2,1-2H3,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOPGENRDFNDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.